4-chloro-2-[5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol
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Overview
Description
4-chloro-2-[5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol is an organic compound with the molecular formula C15H12Cl2N2O. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The compound also contains two chlorine atoms and two phenyl groups, making it a chlorinated phenolic pyrazole derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Phenol formation: The phenolic group can be introduced through a nucleophilic substitution reaction, where a hydroxyl group replaces a leaving group on an aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and pyrazole ring formation under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the phenolic group is oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: The chlorine atoms on the aromatic rings can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium amide or thiourea can be employed under basic conditions.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Hydroquinone or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-2-[5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of chlorinated phenolic compounds on biological systems. It may serve as a model compound for investigating the toxicity and metabolic pathways of similar substances.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential pharmacological activities. The presence of the pyrazole ring and phenolic groups can impart biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its chlorinated structure can provide desirable properties for various applications.
Mechanism of Action
The mechanism of action of 4-chloro-2-[5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can participate in hydrogen bonding and other interactions, while the pyrazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenol: A simpler chlorinated phenol with one chlorine atom and one phenolic group.
2-chlorophenol: Another chlorinated phenol with the chlorine atom in a different position.
4-bromo-2-chlorophenol: A compound with both bromine and chlorine atoms on the phenolic ring.
Uniqueness
4-chloro-2-[5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol is unique due to the presence of the pyrazole ring and the specific arrangement of chlorine and phenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H16Cl2N2O |
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Molecular Weight |
383.3 g/mol |
IUPAC Name |
4-chloro-2-[3-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-5-yl]phenol |
InChI |
InChI=1S/C21H16Cl2N2O/c22-15-8-6-14(7-9-15)20-13-19(18-12-16(23)10-11-21(18)26)24-25(20)17-4-2-1-3-5-17/h1-12,20,26H,13H2 |
InChI Key |
ZWDHVCLAPIPKIO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=C(C=CC(=C2)Cl)O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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